molecular formula C15H14ClNO2 B5783688 2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide CAS No. 62095-60-7

2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide

Cat. No.: B5783688
CAS No.: 62095-60-7
M. Wt: 275.73 g/mol
InChI Key: XLJDWILMECZRKW-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a methylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide typically involves the reaction of 4-chlorophenol with 2-methylphenylamine in the presence of acetic anhydride. The reaction proceeds through the formation of an intermediate, which is then acetylated to yield the final product. The reaction conditions generally include:

    Temperature: 60-80°C

    Solvent: Anhydrous toluene or dichloromethane

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or continuous reactors: To ensure efficient mixing and heat transfer

    Purification steps: Including recrystallization and chromatography to obtain high-purity product

    Quality control: Analytical techniques such as HPLC and NMR spectroscopy to ensure product consistency

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding quinones

    Reduction: Reduction of the amide group to form amines

    Substitution: Halogen substitution reactions, particularly involving the chlorine atom

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives

    Reduction: Formation of primary or secondary amines

    Substitution: Formation of substituted phenoxy derivatives

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents

    Industry: Utilized in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include:

    Enzyme inhibition: Inhibiting key enzymes involved in metabolic pathways

    Receptor binding: Binding to receptors and altering signal transduction pathways

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)acetic acid
  • 2-(4-chlorophenoxy)-N-methylacetamide
  • 2-(4-bromophenoxy)-N-(2-methylphenyl)acetamide

Uniqueness

2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO2/c1-11-4-2-3-5-14(11)17-15(18)10-19-13-8-6-12(16)7-9-13/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLJDWILMECZRKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354782
Record name STK032055
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62095-60-7
Record name 2-(4-Chlorophenoxy)-N-(2-methylphenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62095-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name STK032055
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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